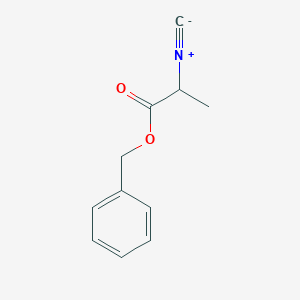
Benzyl 2-isocyanopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a benzyl group attached to a 2-isocyanopropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanopropanoate can be synthesized through the catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. This reaction employs a binary catalyst system comprising silver acetate and a cinchona-derived amino phosphine . The reaction conditions typically involve the use of dry solvents and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-isocyanopropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-isocyanopropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 2-isocyanopropanoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution and oxidation reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of the isocyanate group, which acts as an electrophilic center, attracting nucleophiles and promoting chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-isocyanopropanoate
- Ethyl 2-isocyanopropanoate
- Isopropyl 2-isocyanopropanoate
Comparison: Benzyl 2-isocyanopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The benzyl group enhances the compound’s reactivity at the benzylic position, making it more suitable for specific synthetic applications. Additionally, the aromatic nature of the benzyl group can influence the compound’s physical properties, such as solubility and stability .
Eigenschaften
CAS-Nummer |
64818-04-8 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
benzyl 2-isocyanopropanoate |
InChI |
InChI=1S/C11H11NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |
InChI-Schlüssel |
DDDKMWKUZFWNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


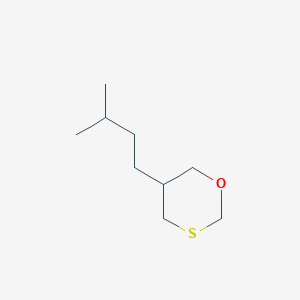

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
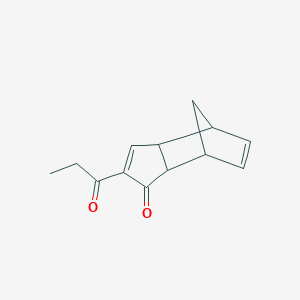
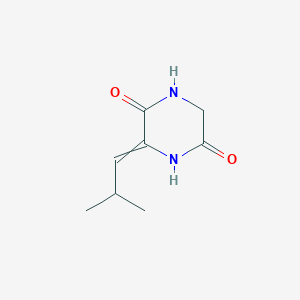
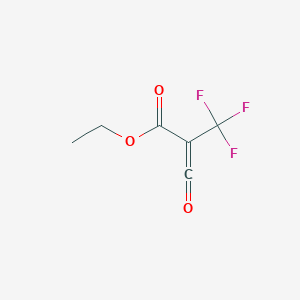
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
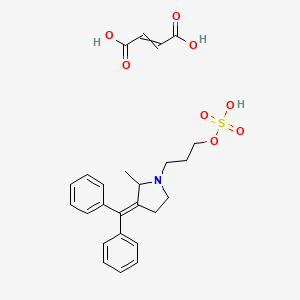


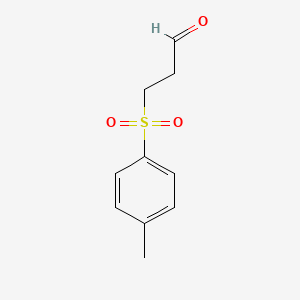
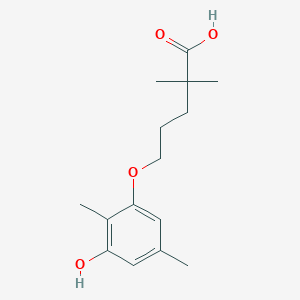
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
